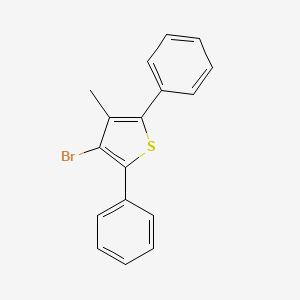
(S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-aminehcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can be achieved through several methods. One common approach is the Gabriel synthesis, which involves the use of phthalimide as a protected amine in an S_N2 reaction. The process includes the following steps :
- Deprotonation of phthalimide with a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
- Alkylation of the resulting potassium phthalimide with an appropriate alkyl halide.
- Liberation of the primary amine through the addition of hydrazine (NH_2NH_2).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
(S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or alcohols.
科学的研究の応用
(S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
類似化合物との比較
Similar Compounds
(S)-Fluoxetine: An antidepressant drug with a similar structural motif.
N,N-Dimethyl-2,4-bis(methylsulfonyl)-1,3-cyclooctadien-1-amine: A compound with similar functional groups.
1-(Methylsulfonyl)piperidin-4-amine: Another amine with a methylsulfonyl group.
Uniqueness
(S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both methyl and methylsulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
(1S)-2-methyl-1-(4-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |
InChIキー |
IFDDPMRFQGRTKZ-NSHDSACASA-N |
異性体SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)S(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


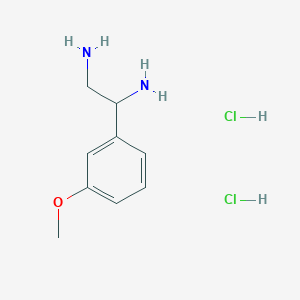
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B15235801.png)

![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)

![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)

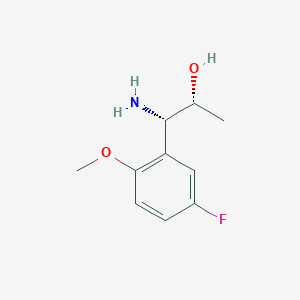
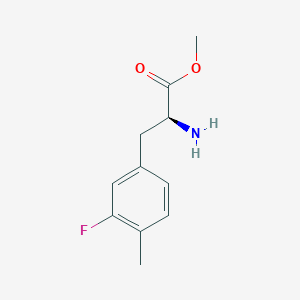

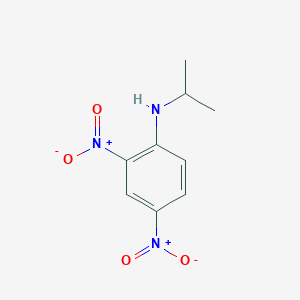
![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)
